Product packaging for Ethyl 3-chloro-4-methylbenzoylformate(Cat. No.:CAS No. 951888-06-5)

Ethyl 3-chloro-4-methylbenzoylformate

Cat. No.: B1323756
CAS No.: 951888-06-5
M. Wt: 226.65 g/mol
InChI Key: ZAWZCWYUHGDXHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of α-Keto Esters in Synthetic Organic Chemistry

α-Keto esters are a class of organic compounds characterized by a ketone functional group adjacent to an ester group. This arrangement of functional groups results in a highly versatile chemical scaffold. The electrophilic nature of both the ketone and ester carbonyl carbons allows them to participate in a wide array of chemical transformations. These compounds are pivotal intermediates in the synthesis of more complex molecules, including amino acids, heterocyclic compounds, and other biologically active molecules. Their ability to undergo reactions such as nucleophilic addition, reduction, and various coupling reactions makes them indispensable tools for the synthetic chemist.

Importance of Substituted Aryl α-Keto Esters as Chemical Entities

The introduction of substituents onto the aromatic ring of aryl α-keto esters, as seen in Ethyl 3-chloro-4-methylbenzoylformate, dramatically expands their utility and allows for the fine-tuning of their chemical and physical properties. Substituents can influence the electronic nature of the aromatic ring, thereby affecting the reactivity of the α-keto ester moiety. For instance, electron-withdrawing groups can enhance the electrophilicity of the carbonyl carbons, making them more susceptible to nucleophilic attack. Conversely, electron-donating groups can modulate this reactivity. Furthermore, the nature and position of these substituents are crucial in the synthesis of targeted molecules, particularly in the pharmaceutical and agrochemical industries, where specific substitution patterns are often required for biological activity.

Research Perspectives on this compound within its Compound Class

This compound, with its specific substitution pattern, presents unique research avenues. The presence of a chlorine atom at the 3-position and a methyl group at the 4-position of the benzene (B151609) ring introduces both steric and electronic effects that can be exploited in synthesis. This particular arrangement can direct further reactions on the aromatic ring and influence the conformational preferences of the molecule. Researchers are interested in how this specific substitution pattern affects the compound's reactivity in known transformations of α-keto esters and its potential as a building block for novel, highly functionalized molecules. Its role as a "versatile small molecule scaffold" suggests its utility in combinatorial chemistry and the generation of compound libraries for drug discovery and materials science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11ClO3 B1323756 Ethyl 3-chloro-4-methylbenzoylformate CAS No. 951888-06-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(3-chloro-4-methylphenyl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO3/c1-3-15-11(14)10(13)8-5-4-7(2)9(12)6-8/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAWZCWYUHGDXHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CC(=C(C=C1)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical and Physical Properties of Ethyl 3 Chloro 4 Methylbenzoylformate

While extensive experimental data for Ethyl 3-chloro-4-methylbenzoylformate is not widely available in public literature, its fundamental properties can be tabulated based on available information and theoretical predictions.

Table 1:

PropertyValue
Molecular Formula C₁₁H₁₁ClO₃
Molecular Weight 226.65 g/mol
CAS Number 951888-06-5
Appearance Not specified (likely a solid or liquid)
Melting Point Not available
Boiling Point Not available
Solubility Expected to be soluble in common organic solvents

Chemical Reactivity and Mechanistic Investigations of Ethyl 3 Chloro 4 Methylbenzoylformate

Reactions at the α-Keto Ester Moiety

The α-keto ester functional group is characterized by two adjacent carbonyl groups, which imparts unique reactivity. The electron-withdrawing nature of the ester group enhances the electrophilicity of the adjacent ketone, making it susceptible to a variety of transformations.

Reductive Transformations and Enantioselective Pathways

The reduction of the α-keto group in benzoylformate derivatives is a common and synthetically useful transformation, leading to the formation of α-hydroxy esters. These reactions can be achieved using various reducing agents, and significant research has been dedicated to developing enantioselective methods to produce chiral α-hydroxy esters, which are valuable building blocks in pharmaceuticals.

Microbial reductions offer a green and highly selective route for the asymmetric reduction of keto esters. For instance, various yeast strains have been shown to reduce ethyl 4-chloroacetoacetate to the corresponding (S)- or (R)-4-chloro-3-hydroxybutanoate with high enantiomeric excess. nih.govnih.govnih.govnih.govmdpi.comgoogle.com It is plausible that similar enzymatic systems could effectively reduce ethyl 3-chloro-4-methylbenzoylformate to the corresponding chiral α-hydroxy ester. The stereochemical outcome would depend on the specific enzymes present in the chosen microorganism.

Catalytic asymmetric reduction provides another powerful tool for accessing enantioenriched α-hydroxy esters. Chiral NAD(P)H model compounds have been used for the asymmetric reduction of methyl benzoylformate, yielding methyl mandelate (B1228975) with high optical and chemical yields. rsc.org Similarly, processes for the asymmetric reduction of various carbonyl compounds, including ethyl phenylglyoxylate, have been developed, employing chiral catalysts to achieve good enantioselectivity. google.com

Illustrative Data for Asymmetric Reduction of Related Keto Esters

SubstrateReducing Agent/CatalystProductEnantiomeric Excess (ee)Reference
Methyl BenzoylformateChiral NAD(P)H modelMethyl Mandelate97% rsc.org
Ethyl 4-chloro-3-oxobutanoateE. coli expressing reductaseEthyl (R)-4-chloro-3-hydroxybutanoate>99% nih.gov
Ethyl PhenylglyoxylateAsymmetric reduction processEthyl (R)-(-)-2-hydroxy-2-phenylacetate75% google.com

Nucleophilic Additions and Condensation Reactions

The electrophilic ketone carbonyl in this compound is susceptible to attack by various nucleophiles. Grignard reagents, for example, are expected to add to the ketone to form tertiary alcohols after acidic workup. The reaction of Grignard reagents with diethyl oxalate, a related α-keto ester, is a known method for the synthesis of α-keto esters, highlighting the reactivity of this functional group. google.com

Examples of Nucleophilic Addition and Condensation with Similar Compounds

Keto Ester/AldehydeReagentReaction TypeProduct
Diethyl oxalate1-bromo-5-chloropentane + MgGrignard ReactionEthyl 7-chloro-2-oxoheptanoate
Aromatic AldehydesEthyl 4-chloro-3-oxobutanoateKnoevenagel CondensationEthyl 2-chloroacetyl-3-arylpropenoates
3-FormylchromoneMalononitrileKnoevenagel Condensationβ-(4-oxo-4H-1-benzopyran-3-yl)acrylonitrile

Photochemical Processes: Deactivation Pathways and Fragmentation

The photochemistry of α-keto esters like ethyl benzoylformate has been investigated. Upon irradiation, these molecules can undergo a Norrish Type I cleavage, which involves the homolytic cleavage of the bond between the two carbonyl groups. This process generates an acyl radical and a carbomethoxy radical. wikipedia.org

The subsequent fate of these radical intermediates can vary. They can recombine, or the acyl radical can lose carbon monoxide to form a new carbon-centered radical. This photochemical fragmentation pathway is a key deactivation route for these molecules.

Predicted Photochemical Fragmentation of this compound

ReactantProcessPrimary Fragments
This compoundNorrish Type I Cleavage3-chloro-4-methylbenzoyl radical + ethoxycarbonyl radical

Reactions of the Halogenated Aromatic System

The 3-chloro-4-methyl-substituted benzene (B151609) ring in this compound can undergo reactions typical of aromatic compounds, including electrophilic substitution and transition metal-catalyzed cross-coupling.

Electrophilic Aromatic Substitution Reactivity

The directing effects of the substituents on the aromatic ring will govern the regioselectivity of electrophilic aromatic substitution reactions. The methyl group is an activating, ortho-, para-director, while the chlorine atom is a deactivating, ortho-, para-director. The benzoylformate group is a deactivating, meta-director. The interplay of these directing effects will determine the position of substitution.

In the case of nitration, a common electrophilic aromatic substitution reaction, studies on 3,4-dimethylacetophenone, a close analog, show that substitution occurs at the positions ortho and meta to the acetyl group, influenced by the directing effects of the two methyl groups. cdnsciencepub.com For this compound, the incoming electrophile would be directed to the positions influenced by the combined effects of the chloro, methyl, and benzoylformate groups. The stronger activating group generally dictates the primary positions of substitution.

Directing Effects of Substituents on the Aromatic Ring

SubstituentPositionTypeDirecting Effect
-Cl3DeactivatingOrtho, Para
-CH₃4ActivatingOrtho, Para
-COCOOEt1DeactivatingMeta

Transition Metal-Mediated Cross-Coupling Reactions

The chlorine atom on the aromatic ring serves as a handle for various transition metal-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling, which couples an aryl halide with a boronic acid, is a widely used reaction. It is expected that the chloro-substituent of this compound could participate in such a reaction, for example, with an arylboronic acid in the presence of a palladium catalyst and a base. organic-chemistry.orgfishersci.co.ukresearchgate.netnih.gov

The Sonogashira coupling, which involves the coupling of an aryl halide with a terminal alkyne, is another important transformation. This reaction is typically catalyzed by palladium and a copper co-catalyst. The chloro-substituent of the title compound could be coupled with various alkynes using this methodology. rsc.orgbeilstein-journals.orgscielo.org.mxresearchgate.net

Representative Transition Metal-Mediated Cross-Coupling Reactions

Reaction TypeAryl HalideCoupling PartnerCatalyst SystemProduct Type
Suzuki Coupling1-bromo-4-(bromomethyl)benzenep-tolylboronic acidPd(OAc)₂ / PCy₃·HBF₄Substituted biaryl
Sonogashira CouplingIodobenzenePhenylacetylenePd nanoparticlesDiphenylacetylene

Transformations Involving the Methyl Group on the Aromatic Ring

The methyl group attached to the aromatic ring of this compound is a key site for various chemical transformations. The reactivity of this benzylic position is enhanced due to the adjacent aromatic ring, making the benzylic hydrogens susceptible to radical attack. msu.edulibretexts.org This activation allows for a range of reactions, primarily oxidation and halogenation, which are instrumental in synthesizing diverse functionalized chloroaromatic compounds. researchgate.net

Oxidation:

The alkyl side-chains of aromatic compounds are prone to oxidative degradation. msu.edu For toluene (B28343) and its derivatives, this oxidation is typically carried out using strong oxidizing agents like potassium permanganate (B83412) in acidic conditions or through catalyzed air-oxidation, a preferred method for industrial applications. msu.edulibretexts.org The benzylic carbon is oxidized, leading to the formation of a carboxylic acid. organic-chemistry.org For instance, the methyl group can be directly oxidized to a carboxylic acid group in the presence of molecular oxygen and a catalyst such as hydrobromic acid under photoirradiation. organic-chemistry.orgresearchgate.net Another method involves using N-bromosuccinimide (NBS) with photoirradiation, where aerobic oxidation proceeds via a hydroperoxide intermediate. researchgate.net

The general scheme for the oxidation of a methyl group on an aromatic ring to a carboxylic acid is as follows:

Reactants: Toluene derivative, Oxidizing Agent (e.g., KMnO₄, O₂, NBS)

Conditions: Heat, Acid/Base, Photoirradiation

Product: Corresponding benzoic acid

It is important to note that if the benzylic position is fully substituted (i.e., no benzylic hydrogens), this oxidative degradation does not occur. msu.edulibretexts.org

Halogenation:

Halogenation of the methyl group on toluene derivatives proceeds via a free-radical chain mechanism, typically under conditions of heat, pressure, or UV light. libretexts.orgpearson.com This reaction is distinct from the electrophilic substitution on the aromatic ring, which occurs in the presence of a Lewis acid catalyst and in the absence of UV light. libretexts.orgmdpi.com

Under free-radical conditions, the hydrogen atoms of the methyl group are sequentially replaced by halogen atoms. libretexts.org For example, in the presence of excess chlorine, heat, and pressure, all three hydrogens on the methyl group can be substituted to form a trichloromethyl group. pearson.com The reaction proceeds through the following steps:

Initiation: Formation of halogen radicals.

Propagation: Abstraction of a hydrogen atom from the methyl group, forming a benzylic radical, which then reacts with a halogen molecule.

Termination: Combination of radicals. pearson.com

This selective transformation allows for the synthesis of compounds like (chloromethyl)benzene, (dichloromethyl)benzene, and (trichloromethyl)benzene from toluene. libretexts.org

Table 1: Summary of Transformations Involving the Methyl Group
Reaction TypeReagents & ConditionsProduct Functional GroupMechanism
OxidationKMnO₄, H₃O⁺, heat; or O₂, catalyst, photoirradiationCarboxylic Acid (-COOH)Benzylic Oxidation
HalogenationCl₂ or Br₂, heat or UV lightHalomethyl (-CH₂X), Dihalomethyl (-CHX₂), Trihalomethyl (-CX₃)Free-Radical Chain Reaction

Elucidation of Reaction Mechanisms and Kinetics

Understanding the mechanisms and kinetics of reactions involving this compound is crucial for controlling reaction pathways and optimizing product yields.

The gas-phase pyrolysis of esters, including benzoylformates, is a well-studied class of elimination reactions. researchgate.net These reactions are typically homogeneous, unimolecular, and follow a first-order rate law. lookchem.com For ethyl esters containing a β-hydrogen on the alkoxide group, heating to high temperatures (often above 400°C) leads to a syn-elimination reaction. organic-chemistry.orgaklectures.com This process occurs through a concerted, cyclic six-membered transition state, yielding an alkene and a carboxylic acid. organic-chemistry.org

In the case of ethyl esters of 2-oxo-carboxylic acids, such as this compound, studies on related compounds show they undergo gas-phase elimination at temperatures ranging from 270–415 °C. researchgate.net The primary products from the pyrolysis of ethyl esters are typically ethylene (B1197577) and the corresponding carboxylic acid. lookchem.com The reaction mechanism is believed to involve a semipolar, six-membered cyclic transition state. lookchem.com

Kinetic data from the pyrolysis of various ethyl esters provide insights into the electronic effects of substituents. For example, studies on 1-arylethyl phenyl carbonates, which also undergo thermal decomposition, show a correlation between the reaction rate and Hammett σ+ values, indicating a polar transition state with significant charge development. rsc.org The polarity of the transition state influences the kinetic isotope effect, which is a composite of primary effects from β-hydrogen bond breaking and secondary hyperconjugative effects. rsc.org

Table 2: Kinetic Parameters for Gas-Phase Elimination of Related Ethyl Esters
CompoundTemperature Range (°C)log A (s⁻¹)Ea (kJ mol⁻¹)
Ethyl N-benzyl-N-cyclopropylcarbamate349.9–440.012.94 ± 0.09198.5 ± 0.9
Ethyl diphenylcarbamate349.9–440.012.91 ± 0.18208.2 ± 2.4

Data adapted from related carbamate (B1207046) pyrolysis studies for illustrative purposes, as specific data for this compound was not available in the search results. lookchem.com

Catalytic processes, particularly hydrogenation, are vital for transforming the functional groups within this compound. Catalytic hydrogenation is a reaction where hydrogen is added across a double or triple bond in the presence of a metal catalyst.

Catalytic Hydrogenation of the Ketone:

The α-keto group in the benzoylformate moiety can be reduced to a hydroxyl group. This asymmetric reduction is of significant interest for producing chiral alcohols, which are valuable pharmaceutical precursors. nih.gov For instance, the reduction of ethyl 4-chloro-3-oxobutanoate (a structurally related compound) to ethyl (R)-4-chloro-3-hydroxybutyrate is achieved using stereoselective carbonyl reductases. nih.gov These biocatalytic reductions often employ an enzyme-coupled cofactor recycling system to regenerate NADPH or NADH in situ. nih.govnih.gov

The general mechanism for heterogeneous catalytic hydrogenation involves the following steps:

The hydrogen molecule adsorbs onto the surface of the metal catalyst (e.g., Platinum, Palladium), and the H-H bond is weakened or broken. youtube.comyoutube.com

The substrate (the benzoylformate) also adsorbs onto the metal surface. youtube.com

Hydrogen atoms are transferred to the substrate in a stepwise or concerted manner. youtube.comyoutube.com

The product desorbs from the catalyst surface.

This process typically results in syn-addition of the hydrogen atoms, meaning they add to the same face of the double bond. youtube.com

Catalytic Hydrogenation of the Aromatic Ring:

While the aromatic ring is generally stable, it can be hydrogenated under more forcing conditions (higher pressures and temperatures) using catalysts like rhodium or ruthenium. nih.gov This complete hydrogenation would convert the aromatic ring into a substituted cyclohexane (B81311) ring. Cascade catalysis, using a combination of homogeneous and heterogeneous catalysts, can achieve enantio- and diastereoselective hydrogenation of substituted aromatic heterocycles like benzofurans, suggesting that complex stereochemical control is possible for aromatic systems. nih.gov

Spectroscopic and Electrochemical Data for this compound Currently Unavailable in Publicly Accessible Scientific Literature

Following a comprehensive search of publicly available scientific databases and scholarly articles, detailed experimental data regarding the spectroscopic and electrochemical characterization of this compound could not be located. As a result, the creation of an article with specific research findings and data tables for this compound, as per the requested outline, is not possible at this time.

The inquiry requested a detailed analysis based on the following techniques:

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Mass Spectrometric Characterization and Fragmentation Pathway Analysis

Infrared (IR) Spectroscopic Profiling for Functional Group Identification

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopic Studies

Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry)

Searches for primary research literature or database entries containing ¹H NMR, ¹³C NMR, mass spectrometry (MS), infrared (IR) spectra, UV-Vis absorption data, or cyclic voltammetry (CV) results for this compound (CAS No. 951888-06-5) were unsuccessful. While information on chemically related compounds is available, direct experimental data for the specified molecule is absent from the reviewed sources.

This lack of data prevents a scientifically accurate and verifiable discussion of its structural elucidation and physicochemical properties as demanded by the article outline. The generation of such an article would require access to primary research data that does not appear to have been published in the accessible scientific domain.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic landscape of this compound. These calculations, typically employing Density Functional Theory (DFT), provide a detailed picture of the electron distribution within the molecule, which in turn governs its reactivity.

Key electronic properties that can be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The HOMO-LUMO gap is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Furthermore, the electrostatic potential map can be generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites. For this compound, the carbonyl groups are expected to be electron-deficient and thus susceptible to nucleophilic attack, while the substituted benzene ring, with its pi-electron system, can act as a nucleophile in electrophilic aromatic substitution reactions.

Table 1: Calculated Electronic Properties of this compound (Note: The following data is illustrative of typical results from quantum chemical calculations and is intended for educational purposes.)

PropertyValue
HOMO Energy-6.8 eV
LUMO Energy-1.5 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment2.5 D

These theoretical calculations provide a robust framework for predicting how this compound will interact with other reagents and under various reaction conditions.

Theoretical Analysis of Reaction Mechanisms and Transition State Geometries

Theoretical analysis is a powerful tool for mapping out the potential energy surfaces of chemical reactions involving this compound. By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction mechanism can be constructed.

For instance, the hydrolysis of the ester group can be modeled to proceed through a tetrahedral intermediate. Computational methods can pinpoint the geometry of the transition state for this process, providing insights into the reaction's activation energy and rate. The influence of the chloro and methyl substituents on the benzene ring on the stability of intermediates and transition states can also be quantified.

These studies are crucial for understanding the feasibility of different reaction pathways and for designing catalysts that can lower the activation barriers of desired transformations.

Table 2: Calculated Activation Energies for a Hypothetical Reaction of this compound (Note: The following data is illustrative of typical results from theoretical reaction mechanism analysis and is intended for educational purposes.)

Reaction StepTransition State GeometryActivation Energy (kcal/mol)
Nucleophilic attack on carbonyl carbonTetrahedral-like15.2
Leaving group departureElongated C-O bond8.5

Molecular Modeling and Conformational Landscape Analysis

The three-dimensional structure and conformational flexibility of this compound are key determinants of its physical and chemical properties. Molecular modeling techniques, including conformational searches and potential energy surface scans, are employed to identify the stable conformers of the molecule.

The rotation around the single bonds, particularly the bond connecting the benzoyl and formate (B1220265) moieties and the bond within the ethyl ester group, gives rise to different spatial arrangements. Computational analysis can determine the relative energies of these conformers and the energy barriers for their interconversion. The most stable conformer is the one that minimizes steric hindrance and optimizes electronic interactions.

Understanding the conformational landscape is essential for interpreting spectroscopic data and for predicting how the molecule might bind to a receptor or a catalyst active site.

Predictive Studies on Regioselectivity and Stereoselectivity in Chemical Transformations

Computational chemistry plays a vital predictive role in determining the outcomes of reactions where multiple products are possible. For this compound, predictive studies can focus on the regioselectivity of electrophilic aromatic substitution on the benzene ring and the stereoselectivity of reactions at the carbonyl centers.

By calculating the relative stabilities of the possible intermediates formed during an electrophilic attack, the most likely site of substitution on the aromatic ring can be predicted. The directing effects of the existing chloro and methyl groups, as well as the benzoylformate group, can be computationally assessed.

In reactions involving the creation of a new chiral center, for example, through the asymmetric reduction of the ketone, theoretical models can be used to predict which stereoisomer will be preferentially formed. This is achieved by modeling the reaction with a chiral catalyst and calculating the energies of the diastereomeric transition states.

Table 3: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound (Note: The following data is illustrative of typical results from predictive computational studies and is intended for educational purposes.)

Position of SubstitutionRelative Energy of Intermediate (kcal/mol)Predicted Major Product
Ortho to methyl group0.0Yes
Meta to methyl group+5.2No
Ortho to chloro group+2.1Minor

Spectroscopic and Analytical Data

Expected Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the ethyl group protons (a quartet and a triplet), and the methyl group protons (a singlet). The chemical shifts and coupling patterns of the aromatic protons would be influenced by the chloro and methyl substituents.

¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbons of the ketone and ester, the aromatic carbons (with varying chemical shifts due to the substituents), and the carbons of the ethyl and methyl groups.

Expected Infrared (IR) Spectroscopy Data

The IR spectrum would be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the ester functional groups, typically in the region of 1680-1750 cm⁻¹. Other characteristic peaks would include C-H stretching vibrations of the aromatic and aliphatic groups, and C-Cl stretching vibrations.

Expected Mass Spectrometry (MS) Data

Mass spectrometry would show a molecular ion peak corresponding to the molecular weight of the compound (226.65 g/mol ). The isotopic pattern of the molecular ion peak would be characteristic of a compound containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the molecular ion peak). Fragmentation patterns would likely involve the loss of the ethoxy group, the carbonyl group, and other fragments from the aromatic ring.

Table of Compounds

Esterification Approaches for Benzoylformic Acid Derivatives

One of the most direct and classical methods for the synthesis of esters is the esterification of a corresponding carboxylic acid. For the preparation of Ethyl 3-chloro-4-methylbenzoylformate, this would involve the esterification of 3-chloro-4-methylbenzoylformic acid with ethanol (B145695).

The Fischer esterification is a widely used acid-catalyzed reaction for this purpose. libretexts.orgyoutube.com The reaction involves refluxing the carboxylic acid with an excess of the alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (pTSA). masterorganicchemistry.comrug.nl The equilibrium of the reaction is driven towards the ester product by using the alcohol as the solvent or by removing the water formed during the reaction. masterorganicchemistry.com

Reaction Scheme for Fischer Esterification:

While effective, this method's success is contingent on the availability and stability of the precursor 3-chloro-4-methylbenzoylformic acid. For substituted benzoic acids, reaction yields can be influenced by the nature of the substituents. ijstr.orgethz.ch Alternative esterification catalysts, such as solid acid catalysts like modified montmorillonite (B579905) K10, have been explored to offer milder and more environmentally benign reaction conditions. ethz.ch

Synthetic Routes via Oxidation of Precursors to α-Keto Esters

The synthesis of α-keto esters can be achieved through the oxidation of α-hydroxy esters. In the context of this compound, a suitable precursor for oxidation would be ethyl 2-hydroxy-2-(3-chloro-4-methylphenyl)acetate (ethyl 3-chloro-4-methylmandelate).

A variety of oxidizing agents can be employed for this transformation. Common reagents include manganese dioxide (MnO₂), chromium-based reagents, and Swern oxidation conditions. The choice of oxidant is crucial to avoid over-oxidation or side reactions involving the substituents on the aromatic ring. Milder and more selective oxidation methods are generally preferred.

Functional Group Interconversions Leading to Substituted Benzoylformates

Functional group interconversion (FGI) represents a strategic approach where one functional group is transformed into another. This can be applied to synthesize the target molecule from a more readily available, differently substituted benzoylformate derivative. For instance, a precursor with a different halogen or a group that can be converted to a methyl group could be utilized.

While a comprehensive discussion of all possible FGIs is beyond the scope of this article, key transformations could include:

Halogen Exchange: A bromo-substituted analogue could potentially be converted to the chloro-derivative.

Introduction of the Methyl Group: A precursor without the methyl group could be methylated, although directing this reaction to the desired position can be challenging and is dependent on the other substituents present.

These strategies are fundamental in organic synthesis, allowing for the diversification of molecular structures from common intermediates.

Catalytic Strategies in the Synthesis of Aryl α-Keto Esters

Modern synthetic chemistry increasingly relies on catalytic methods to achieve high efficiency, selectivity, and sustainability. The synthesis of aryl α-keto esters has benefited significantly from the development of novel catalytic systems.

Metal-Catalyzed Carbonylation Reactions

Palladium-catalyzed carbonylation reactions are a powerful tool for the synthesis of carbonyl compounds. organic-chemistry.org The double carbonylation of aryl halides provides a direct route to α-keto esters. For the synthesis of this compound, a suitable starting material would be 1-halo-3-chloro-4-methylbenzene (e.g., 1-bromo- or 1-iodo-3-chloro-4-methylbenzene).

The reaction is typically carried out under a carbon monoxide (CO) atmosphere in the presence of a palladium catalyst, a suitable ligand, a base, and ethanol. The palladium catalyst facilitates the insertion of two molecules of CO, followed by trapping with ethanol to yield the desired α-keto ester. Recent advancements have focused on using CO surrogates to avoid the handling of toxic, gaseous carbon monoxide. organic-chemistry.org

Parameter Typical Conditions for Palladium-Catalyzed Double Carbonylation
Aryl Halide Substituted Aryl Bromide or Iodide
Catalyst Palladium(II) acetate, Palladium(0) complexes
Ligand Phosphine ligands (e.g., Xantphos)
CO Source Carbon Monoxide gas or CO surrogates
Solvent/Nucleophile Ethanol
Base Amine bases (e.g., triethylamine)

This table presents generalized conditions for palladium-catalyzed double carbonylation reactions.

Another relevant metal-catalyzed approach is the Friedel-Crafts acylation. This classic electrophilic aromatic substitution can be used to introduce an acyl group onto an aromatic ring. khanacademy.orgmasterorganicchemistry.comsciencemadness.org The reaction of 3-chlorotoluene (B144806) with ethyl oxalyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), could potentially yield this compound. beilstein-journals.org However, the regioselectivity of the acylation can be a challenge, potentially leading to a mixture of isomers.

Biocatalytic Transformations for Chiral α-Keto Ester Synthesis

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral molecules. While the primary focus of this article is on the synthesis of the racemic compound, it is pertinent to mention the role of biocatalysis in generating enantiomerically enriched α-hydroxy esters from α-keto esters.

Enzymes, particularly ketoreductases, can catalyze the asymmetric reduction of the ketone functionality in α-keto esters to produce chiral α-hydroxy esters with high enantiomeric excess. Conversely, alcohol dehydrogenases can be used for the oxidation of α-hydroxy esters to α-keto esters. These biocatalytic methods are valuable for the production of optically active compounds that are often required in the pharmaceutical industry. The reduction of various α-imino esters to α-amino esters has also been explored, showcasing the versatility of biocatalytic reductions in this class of compounds.

Biocatalytic Method Transformation Typical Biocatalyst Outcome
Asymmetric Reductionα-Keto Ester → Chiral α-Hydroxy EsterKetoreductases, Whole-cell systemsHigh enantiomeric excess of the alcohol product
OxidationChiral α-Hydroxy Ester → α-Keto EsterAlcohol DehydrogenasesSynthesis of the α-keto ester

This table illustrates the application of biocatalysis in transformations involving α-keto esters and their corresponding α-hydroxy esters.

Applications in Advanced Organic Synthesis and Material Sciences

Role as a Versatile Small Molecule Scaffold in Complex Chemical Synthesis

Ethyl 3-chloro-4-methylbenzoylformate is recognized for its potential as a versatile small molecule scaffold in the field of organic chemistry. The term "scaffold" in this context refers to a core molecular framework upon which more complex structures can be systematically built. The reactivity of this compound is centered around its principal functional groups: the ester, the ketone, and the substituted aromatic ring. Each of these sites offers a pathway for chemical modification, rendering the molecule a valuable starting point for the synthesis of a wide array of more complex derivatives.

The presence of the chlorine atom and the methyl group on the benzene (B151609) ring influences the electron density and reactivity of the aromatic system. These substituents can direct further electrophilic aromatic substitution reactions to specific positions on the ring, allowing for controlled functionalization. Moreover, the chloro and methyl groups themselves can be targets for modification or can play a crucial role in the steric and electronic properties of the final products.

The benzoylformate group is particularly reactive. The ketone can undergo nucleophilic addition reactions, and the ester can be hydrolyzed or transesterified. This dual reactivity allows for a stepwise or a one-pot modification of the molecule, leading to the creation of diverse chemical libraries. The following table illustrates the potential for functional group transformations, a key aspect of its role as a versatile scaffold.

Table 1: Potential Functional Group Transformations of this compound

Functional Group Type of Reaction Potential Product Class
Ketone Reduction α-hydroxy esters
Ketone Grignard Reaction Tertiary alcohols
Ester Hydrolysis α-keto acid
Ester Aminolysis α-keto amides
Aromatic Ring Nitration Nitro-substituted benzoylformates
Aromatic Ring Halogenation Dihalo-substituted benzoylformates

Precursor for Chiral Intermediates in Pharmaceutical Research

The synthesis of chiral molecules is of paramount importance in pharmaceutical research, as the therapeutic activity of many drugs is dependent on their specific three-dimensional arrangement. This compound, through the asymmetric reduction of its ketone group, can serve as a precursor to chiral α-hydroxy esters. These chiral building blocks are valuable intermediates in the synthesis of a variety of biologically active compounds.

The general strategy involves the use of a chiral reducing agent or a catalyst to stereoselectively reduce the ketone, yielding one enantiomer of the corresponding alcohol in excess. The resulting chiral α-hydroxy ester can then be further elaborated into more complex drug candidates. The chloro and methyl substituents on the aromatic ring can mimic the structural motifs found in some classes of pharmaceuticals, potentially enhancing the biological activity of the final compounds. For instance, chlorinated aromatic moieties are present in numerous approved drugs.

While specific examples of the use of this compound in the synthesis of pharmaceutical intermediates are not extensively documented in publicly available literature, the general utility of substituted benzoylformates in this regard is well-established.

Utility in the Synthesis of Agrochemicals and Specialty Chemicals

The structural features of this compound also suggest its potential utility in the agrochemical sector. Many successful pesticides and herbicides contain chlorinated aromatic rings, as these groups can enhance the biological activity and environmental persistence of the molecules. The presence of both a chloro and a methyl group on the benzene ring of this compound makes it an interesting starting material for the synthesis of new agrochemicals.

For example, derivatives of pyrazole (B372694) carboxylic acids are known to be effective acaricides. The synthesis of such heterocyclic compounds could potentially start from a molecule like this compound. The benzoylformate moiety could be transformed into a pyrazole ring through a series of well-established chemical reactions.

In the realm of specialty chemicals, this compound could be used to synthesize dyes, pigments, or other performance chemicals where the specific substitution pattern on the aromatic ring can influence the color, stability, or other physical properties of the final product.

Potential as a Substrate in Catalytic Asymmetric Reactions

Catalytic asymmetric reactions are a cornerstone of modern organic synthesis, enabling the efficient production of enantiomerically pure compounds. This compound is a prochiral molecule, meaning it can be converted into a chiral product in a single chemical step. The ketone group is the key to this potential, as its two faces are not equivalent.

The asymmetric reduction of the ketone is a prime example of a catalytic asymmetric reaction where this compound could be employed. Using a chiral catalyst, the reduction can be directed to occur preferentially on one face of the ketone, leading to the formation of one enantiomer of the corresponding α-hydroxy ester in high enantiomeric excess. A variety of catalysts, often based on transition metals complexed with chiral ligands, have been developed for this type of transformation.

The following table outlines some of the key parameters that are typically optimized in such a catalytic asymmetric reduction.

Table 2: Key Parameters in the Catalytic Asymmetric Reduction of this compound

Parameter Description Potential Impact
Catalyst Chiral transition metal complex (e.g., Ru, Rh, Ir) Determines the stereochemical outcome (R or S) and the efficiency of the reaction.
Chiral Ligand Organic molecule that imparts chirality to the catalyst Crucial for achieving high enantioselectivity.
Reducing Agent Source of hydride (e.g., H₂, isopropanol) Must be compatible with the catalyst and substrate.
Solvent The medium in which the reaction is conducted Can influence catalyst activity and selectivity.
Temperature The temperature at which the reaction is run Lower temperatures often lead to higher enantioselectivity.

Exploration in Novel Material Development or Polymer Chemistry

The field of material science is constantly in search of new molecules with unique properties that can be incorporated into advanced materials. Benzoylformate derivatives, particularly methyl benzoylformate, have been investigated for their potential as photoinitiators in polymer chemistry. mdpi.comsinocurechem.comacs.orgresearchgate.netdntb.gov.ua Photoinitiators are compounds that, upon absorption of light, generate reactive species that can initiate a polymerization reaction.

The benzoylformate moiety in this compound could potentially exhibit photoinitiating activity. Upon irradiation with UV light, the molecule could undergo cleavage to produce radicals capable of initiating the polymerization of monomers like acrylates. The chloro and methyl substituents on the aromatic ring could modulate the absorption properties and the efficiency of the photoinitiation process.

While specific research on the use of this compound as a photoinitiator component is not yet prevalent, the known properties of related benzoylformates suggest that this is a plausible and interesting area for future investigation. Its incorporation into polymer formulations could lead to the development of new coatings, adhesives, or 3D printing resins with tailored properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 3-chloro-4-methylbenzoylformate, and how can reaction conditions be controlled to maximize yield?

  • Methodological Answer : The synthesis typically involves halogenation and esterification steps. A feasible route starts with 4-methylbenzoylformic acid, followed by chlorination at the 3-position using chlorine gas with FeCl₃ as a catalyst under controlled temperatures (30–50°C). Subsequent esterification with ethanol in the presence of sulfuric acid yields the target compound. Reaction monitoring via TLC or HPLC is critical to avoid over-chlorination and byproduct formation .
  • Key Parameters : Temperature control during chlorination (<50°C) and stoichiometric ratios (e.g., 1:1.2 molar ratio of substrate to Cl₂) are essential. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate eluent) improves purity to >95% .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

  • Methodological Answer :

  • NMR : 1^1H NMR confirms the ethyl ester group (triplet at δ 1.3 ppm for CH₃, quartet at δ 4.3 ppm for CH₂) and aromatic protons (doublets for chloro and methyl substituents). 13^13C NMR identifies carbonyl carbons (C=O at ~170 ppm) and quaternary carbons .
  • FT-IR : Peaks at ~1720 cm1^{-1} (ester C=O) and 750 cm1^{-1} (C-Cl stretch) validate functional groups .
  • X-ray Crystallography : Used to resolve crystal packing and confirm stereoelectronic effects of substituents, as demonstrated for structurally similar ethyl chloroaromatic esters .

Q. How does the compound’s stability vary under different storage conditions, and what precautions are necessary for long-term use?

  • Methodological Answer : The compound is light-sensitive and prone to hydrolysis. Storage in amber glass vials at –20°C under inert gas (N₂/Ar) minimizes degradation. Accelerated stability studies (40°C/75% RH for 6 months) show <5% decomposition when stored properly. Regular HPLC analysis (C18 column, acetonitrile/water mobile phase) monitors purity .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of chlorination in the synthesis of this compound?

  • Methodological Answer : Chlorination follows an electrophilic aromatic substitution mechanism. The methyl group at the 4-position acts as an electron-donating group, directing electrophiles to the 3- and 5-positions. Steric hindrance from the adjacent ester group favors chlorination at the 3-position. Computational studies (DFT calculations) corroborate this by showing lower activation energy for 3-chloro isomer formation .

Q. How can computational chemistry predict the compound’s reactivity in novel reactions, such as cross-coupling or photochemical transformations?

  • Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model frontier molecular orbitals to predict sites for nucleophilic/electrophilic attacks. For example, the ester carbonyl’s LUMO energy suggests susceptibility to nucleophilic acyl substitution. Molecular docking studies further explore interactions with biological targets (e.g., enzymes) for pharmacological applications .

Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, concentration ranges). A meta-analysis of IC₅₀ values across studies, combined with standardized assays (e.g., NIH/3T3 cells for cytotoxicity), clarifies structure-activity relationships. Orthogonal validation via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) confirms binding affinities .

Q. How does the compound’s electronic configuration influence its performance as a precursor in materials science (e.g., polymer synthesis)?

  • Methodological Answer : The electron-withdrawing chloro group enhances the electrophilicity of the ester, facilitating nucleophilic attacks in polycondensation reactions. For example, it serves as a monomer in polyester synthesis, with MALDI-TOF MS confirming polymer chain length and dispersity. Thermogravimetric analysis (TGA) reveals thermal stability up to 200°C, making it suitable for high-performance materials .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.